Ethyl 4-((trifluoromethyl)amino)benzoate
Description
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethylamino)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-3-5-8(6-4-7)14-10(11,12)13/h3-6,14H,2H2,1H3 |
InChI Key |
UVALHZODUMBWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification of Para-Aminobenzoic Acid
- Method: Para-aminobenzoic acid is dissolved in ethanol and reacted with thionyl chloride (SOCl2) as a dehydrating agent. The reaction is conducted at low temperatures (0-50 °C) with slow addition of thionyl chloride, followed by refluxing for several hours (4-10 h) to complete esterification.
- Purification: After reaction completion, the mixture is cooled, solids are filtered and washed. The product is neutralized using weak bases (e.g., sodium bicarbonate) to pH 7-8, filtered again, washed, and dried.
- Yields and Purity: Yields are typically high (around 89-93%), with product purity exceeding 99% as confirmed by HPLC. Melting points around 90-91 °C are reported.
- Representative Data:
| Parameter | Condition/Value |
|---|---|
| Para-aminobenzoic acid | 274 g |
| Ethanol | 1500-1800 mL |
| Thionyl chloride (SOCl2) | 140-150 mL |
| Reaction temperature | 8-14 °C (addition), reflux 70-78 °C |
| Reaction time | 4-10 hours |
| Yield | 89.4% - 92.7% |
| Purity (HPLC) | 99.7% - 99.9% |
| Melting point | 90-91 °C |
Alternative Esterification and Hydrogenation Route
- Starting from 4-nitrobenzoic acid, esterification is carried out in the presence of a solid catalyst and a water entrainer under reflux conditions with a water trap to remove water formed during esterification.
- Subsequent hydrogenation using Pd/C catalyst converts the nitro group to the amino group, yielding ethyl 4-aminobenzoate with high purity (>99.5%) and good yield.
- This method avoids large amounts of acid waste and allows catalyst and solvent recycling.
- Reaction conditions include refluxing for 1-6 hours for esterification and hydrogenation at 80-100 °C for 2 hours.
- The solid catalyst is often a rare-earth oxide such as neodymium sesquioxide.
Introduction of the Trifluoromethylamino Group
The critical step is the formation of the trifluoromethylamino substituent on the aromatic ring.
One-Pot Synthesis of Trifluoromethyl Amines
- A one-pot method involves reacting an aryl amine (such as ethyl 4-aminobenzoate) with trifluoromethyl sources such as sodium trifluoromethanesulfinate (CF3SO2Na), triphenylphosphine (PPh3), and chlorodiphenylphosphine (Ph2PCl) in acetonitrile.
- The reaction is conducted under mild heating (around 50 °C) with the addition of silver fluoride (AgF) to facilitate trifluoromethylation.
- After stirring for several hours (e.g., 5 h), the reaction mixture is purified by column chromatography to isolate the trifluoromethylamino product.
- Yields reported are high (up to 90%) with the product isolated as a yellow oil.
- This method allows direct trifluoromethylation of the amino group without pre-functionalization.
Silver-Mediated Trifluoromethylation of Aryldiazonium Salts
- Aryldiazonium salts derived from ethyl 4-aminobenzoate can be trifluoromethylated using silver-mediated reactions with CF3 sources.
- The reaction is monitored by ^19F NMR to confirm product formation.
- This method is less direct and often used for trifluoromethylation of aromatic rings but can be adapted for amino substituents.
Source: ACS Journal Supplementary Information
Summary Table of Key Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Esterification of p-aminobenzoic acid | SOCl2-mediated esterification in ethanol | p-aminobenzoic acid, ethanol, SOCl2, 8-14 °C addition, reflux 70-78 °C | 89-93 | >99 | High purity, industrially viable |
| Esterification + Hydrogenation | Reflux with solid catalyst + Pd/C hydrogenation | 4-nitrobenzoic acid, ethanol, rare-earth oxide, Pd/C, reflux, 80-100 °C | >90 | >99.5 | Green route, catalyst recyclable |
| One-pot trifluoromethylation | Reaction with CF3SO2Na, PPh3, Ph2PCl, AgF | Acetonitrile, 50 °C, 5 h | ~90 | Not specified | Direct trifluoromethylation of amine |
| Silver-mediated trifluoromethylation | Aryldiazonium salt + silver fluoride + CF3 source | Aryldiazonium salt, AgF, monitored by ^19F NMR | Variable | Not specified | Alternative method, less common |
Additional Notes on Related Chemistry
- The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation reagents or via radical trifluoromethylation under silver catalysis.
- Esterification conditions must be carefully controlled to avoid hydrolysis or side reactions, especially when sensitive trifluoromethylamino groups are present.
- Purification is often achieved via silica gel chromatography or recrystallization, depending on the physical state of the product (oil or solid).
- Use of inert atmosphere (nitrogen) is common to prevent oxidation or hydrolysis during sensitive steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted benzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS 24676-69-5)
- Structure: Contains a trifluoroacetyl (CF₃CO-) group instead of trifluoromethylamino (CF₃NH-).
- Reactivity : The trifluoroacetyl group is more electrophilic due to the electron-withdrawing carbonyl, making it prone to hydrolysis compared to the stable CF₃NH- moiety .
- Applications : Used in peptide synthesis and as a precursor for fluorinated pharmaceuticals.
Ethyl 4-((4-(trifluoromethyl)phenyl)amino)benzoate
- Structure: A phenyl ring with a CF₃ group is attached to the amino nitrogen.
- Electronic Effects: The CF₃ on the phenyl ring creates a conjugated electron-withdrawing effect, reducing the electron density of the amino group compared to direct CF₃ substitution .
- Synthesis : Achieved via Pd-catalyzed reductive coupling, yielding 29% under optimized conditions .
Ethyl 4-(butyl(trifluoromethyl)amino)benzoate
- Structure: Features a butyl chain adjacent to the CF₃ group on the amino nitrogen.
- Reported yields reach 97% using modified amine hydrochlorides and trifluoromethylation agents .
Positional Isomers and Analogous Esters
Ethyl 3-(trifluoromethyl)benzoate (CAS 583-02-8)
Ethyl 4-(difluoromethyl)benzoate (CAS 25753-16-6)
- Structure : Difluoromethyl (CHF₂) instead of CF₃.
- Comparison : CHF₂ is less electron-withdrawing than CF₃, resulting in lower thermal stability and altered reactivity in polymerization reactions .
Functional Group Replacements
Sulfonamide Derivatives (e.g., Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate)
Phenoxyacetyl Derivatives (e.g., Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate)
- Structure: Bulky phenoxyacetyl substituent.
- Applications: Common in agrochemicals (e.g., herbicides) due to enhanced binding to plant enzymes. The dichlorophenoxy group increases herbicidal activity compared to CF₃-substituted analogs .
Electronic and Steric Effects
- Electron-Withdrawing Strength : CF₃ > CHF₂ > COCF₃ > SO₂. This hierarchy influences reaction rates in nucleophilic substitutions and catalytic processes.
- Lipophilicity: Compounds with CF₃ groups exhibit higher logP values (e.g., Ethyl 4-((trifluoromethyl)amino)benzoate: estimated logP ~2.8) compared to non-fluorinated analogs .
Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
